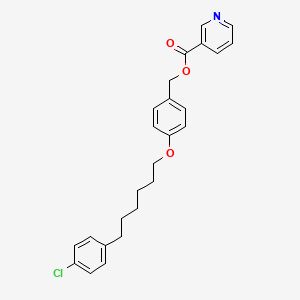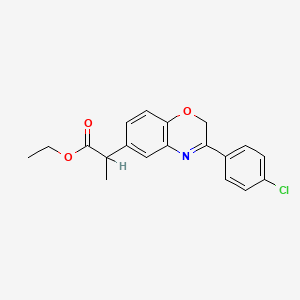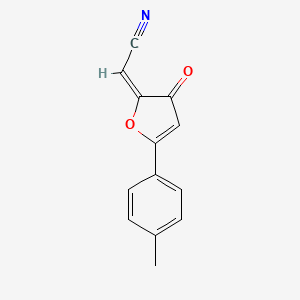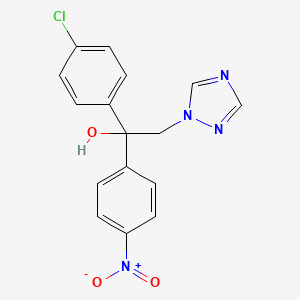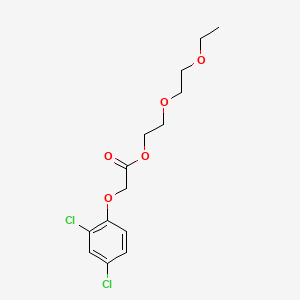
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with chlorophenyl and cyclohexylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving catalysts and controlled temperatures to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(4-chlorophenyl)cyclohexyl)ethanone
- 4’-Cyclohexylacetophenone
Uniqueness
Ethanone, 1-(4-(2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)-1H-pyrrol-1-yl)phenyl)- is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
91307-05-0 |
|---|---|
Fórmula molecular |
C30H28ClNO |
Peso molecular |
454.0 g/mol |
Nombre IUPAC |
1-[4-[2-(4-chlorophenyl)-5-(4-cyclohexylphenyl)pyrrol-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C30H28ClNO/c1-21(33)22-13-17-28(18-14-22)32-29(19-20-30(32)26-11-15-27(31)16-12-26)25-9-7-24(8-10-25)23-5-3-2-4-6-23/h7-20,23H,2-6H2,1H3 |
Clave InChI |
VKBHAEUCNOLMCO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


